molecular formula C11H14O3 B176554 Benzyl 2-hydroxy-2-methylpropanoate CAS No. 19444-23-6

Benzyl 2-hydroxy-2-methylpropanoate

Cat. No. B176554
CAS RN: 19444-23-6
M. Wt: 194.23 g/mol
InChI Key: KLUBEEQODOBJQB-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-2-methylpropanoate is a chemical compound with the CAS Number: 19444-23-6 . It has a molecular weight of 194.23 and its IUPAC name is benzyl 2-hydroxy-2-methylpropanoate . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of Benzyl 2-hydroxy-2-methylpropanoate involves several steps. In one method, 2-hydroxy-isobutyric acid was protected with benzyl bromide, alkylated with ethyl iodide, deprotected, and esterified to afford 2-ethoxy-isobutyric acid chloromethyl ester . Another method involves the reaction of 2-hydroxy-2-methylpropanoic acid with sodium hydride in tetrahydrofuran, followed by the addition of (bromomethyl)benzene .


Molecular Structure Analysis

The InChI code for Benzyl 2-hydroxy-2-methylpropanoate is 1S/C11H14O3/c1-11(2,13)10(12)14-8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Benzyl 2-hydroxy-2-methylpropanoate is a liquid at room temperature . It has a molecular weight of 194.23 .

Scientific Research Applications

Biocatalytic Reactions

Benzyl 2-hydroxy-2-methylpropanoate plays a role in biocatalytic reactions. Kumar et al. (2015) discuss its use in regioselective acylation reactions, highlighting its effectiveness in selective acylation and deacylation processes (Kumar et al., 2015).

Synthesis of Antibiotics

Shirai and Nakai (1989) developed a synthetic route to 1β-methylcarbapenem antibiotics using a compound structurally related to benzyl 2-hydroxy-2-methylpropanoate (Shirai & Nakai, 1989).

Iron-Catalyzed Benzylation

Kischel et al. (2007) explored the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, including derivatives of benzyl 2-hydroxy-2-methylpropanoate, demonstrating its utility in synthesizing pharmaceutically relevant compounds (Kischel et al., 2007).

Synthesis of Rotational Isomers

Ōki et al. (1994) synthesized rotational isomers of substituted 9-t-Butyltriptycenes using a derivative of benzyl 2-hydroxy-2-methylpropanoate, illustrating its role in the synthesis of complex organic structures (Ōki et al., 1994).

Biocatalytic CC-Bond Reduction

Stueckler et al. (2010) utilized enoate reductases for the bioreduction of methyl 2-hydroxymethylacrylate, a compound related to benzyl 2-hydroxy-2-methylpropanoate, for the asymmetric synthesis of (R)-configurated products (Stueckler et al., 2010).

Tandem Construction of C–O and C–C Bonds

Basavaiah et al. (2004) described a one-pot synthesis of 2-benzoxepines using Baylis–Hillman adducts of alkyl 3-aryl-3-hydroxy-2-methylenepropanoates, showcasing the compound's versatility in organic synthesis (Basavaiah et al., 2004).

Photopolymerization Applications

Guillaneuf et al. (2010) explored the use of a derivative of benzyl 2-hydroxy-2-methylpropanoate in nitroxide-mediated photopolymerization, demonstrating its potential in polymer chemistry (Guillaneuf et al., 2010).

Synthesis of Protected Ribonucleosides

Kempe et al. (1982) achieved selective benzoylation of ribonucleosides, utilizing a compound closely related to benzyl 2-hydroxy-2-methylpropanoate, to synthesize protected RNA (Kempe et al., 1982).

Optical Studies

Selvaraju et al. (2009) conducted spectroscopic and optical studies on methyl-para-hydroxy benzoate, a compound structurally similar to benzyl 2-hydroxy-2-methylpropanoate, revealing its potential in nonlinear optical material applications (Selvaraju et al., 2009).

Electrophilic Mechanism in Hydroxylation

Hjelmeland et al. (1977) investigated the hydroxylation of monosubstituted 1,3-diphenylpropanes, structurally related to benzyl 2-hydroxy-2-methylpropanoate, elucidating an electrophilic mechanism for this reaction (Hjelmeland et al., 1977).

Catalytic Deprotection and Asymmetric Tautomerization

Roy et al. (2001) demonstrated a catalytic process involving benzyl 2-benzoyl-2-phenylpropanoate, which is structurally analogous to benzyl 2-hydroxy-2-methylpropanoate, showcasing its utility in asymmetric synthesis (Roy et al., 2001).

Oxidative Aryl Migration in Synthesis

Uemura et al. (1990) explored the synthesis of 2-arylpropanoic acids, using compounds structurally similar to benzyl 2-hydroxy-2-methylpropanoate, highlighting its role in oxidative aryl migration processes (Uemura et al., 1990).

Application as a Chiral Auxiliary

Omote et al. (2006) utilized a compound related to benzyl 2-hydroxy-2-methylpropanoate as a chiral auxiliary in asymmetric aldol reactions, showcasing its application in stereoselective synthesis (Omote et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl 2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,13)10(12)14-8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUBEEQODOBJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552344
Record name Benzyl 2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-hydroxy-2-methylpropanoate

CAS RN

19444-23-6
Record name Benzyl 2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-2-methylpropanoic acid (500 mg, 4.80 mmol) in dry THF (10 ml), NaH (60% dispersion in mineral oil, 192 mg, 4.80 mmol) was added portionwise at 5° C. The resulting mixture was stirred 1 hour at RT. The solvent was removed, the residue was suspended in dry DMF (7 ml), and (bromomethyl)benzene (821 mg, 4.80 mmol) was added followed by a catalytic amount of KI. The reaction was heated under microwave irradiation at 100° C. for 3 hours. After cooling, the solvent was evaporated and the residue was partitioned between water and EtOAc; the organic phase was washed with brine, dried over sodium sulfate and evaporated to dryness. The residue was purified by flash chromatography on silica gel (EtOAc/petroleum ether=1/1) affording benzyl 2-hydroxy-2-methylpropanoate as a yellow liquid (773 mg, 3.98 mmol, 83% yield).
Quantity
500 mg
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192 mg
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10 mL
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821 mg
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Synthesis routes and methods II

Procedure details

2-Hydroxyisobutyric acid (15 gm) was dissolved in benzyl alcohol (80 mL) at 0° C. and the solution was saturated with HCl gas. This solution was stored at rt overnight and then was poured into sat. NaHCO3 solution. This was extracted twice with CHCl3 and the combined organic extracts were dried (Na2SO4), filtered and evaporated to dryness. The residue so obtained was fractionally distilled and the title compound was obtained as a fraction that boiled at 85°-100° C. at 0.2 mm.
Quantity
15 g
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Reaction Step One
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80 mL
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Yamada, S Yoshida, H Fujita… - European Journal of …, 2015 - Wiley Online Library
… Benzyl 2-Hydroxy-2-methylpropanoate (2n):19 A solution of carboxylic acid 1n (52 mg, 0.5 mmol) and TriBOT (300 mg, 0.75 mmol) in 1,2-dichlorobenzene (0.25 mL) was stirred at 230 …
C Wong - 2014 - search.proquest.com
… Table 2.1: Conditions used for attempted coupling of N-boc-alanine and benzyl 2-hydroxy-2methylpropanoate. All reactions were pre-stirred for 15 minutes without the alcohol to ensure …
Number of citations: 3 search.proquest.com

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